6-Ethynyl-3-methoxypyridine-2-carbaldehyde

Synthetic methodology Cross-coupling chemistry Click chemistry

This heterocyclic scaffold delivers three distinct reactive handles—aldehyde, terminal alkyne, and electron-donating methoxy—in a single pyridine core. The 6-ethynyl group enables CuAAC and Sonogashira couplings orthogonal to the 2-aldehyde, while the 3-methoxy modulates electronic and solubility profiles. Essential for constructing 1,2,3-triazole-pyridine hybrids, conjugated oligomers, and fused bicyclic scaffolds. Supplied with batch-specific NMR/HPLC and ≥95% purity for reproducible methodology development.

Molecular Formula C9H7NO2
Molecular Weight 161.16
CAS No. 1824166-26-8
Cat. No. B2564473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyl-3-methoxypyridine-2-carbaldehyde
CAS1824166-26-8
Molecular FormulaC9H7NO2
Molecular Weight161.16
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)C#C)C=O
InChIInChI=1S/C9H7NO2/c1-3-7-4-5-9(12-2)8(6-11)10-7/h1,4-6H,2H3
InChIKeyFHKWOXODHRBEQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-3-methoxypyridine-2-carbaldehyde (CAS 1824166-26-8): A Multifunctional Pyridine Aldehyde for Click Chemistry and Heterocyclic Synthesis


6-Ethynyl-3-methoxypyridine-2-carbaldehyde (CAS 1824166-26-8; C9H7NO2; MW 161.16 g/mol) is a heterocyclic building block featuring a pyridine core substituted at the 2-position with an aldehyde (-CHO), at the 3-position with a methoxy (-OCH3) group, and at the 6-position with an ethynyl (-C≡CH) moiety. This unique spatial arrangement of three distinct reactive handles—aldehyde, terminal alkyne, and electron-donating methoxy group—enables orthogonal functionalization strategies that are not possible with mono- or di-substituted analogs . The compound is commercially available as a research reagent at ≥95% purity, with batch-specific analytical documentation including NMR and HPLC .

6-Ethynyl-3-methoxypyridine-2-carbaldehyde: Why Generic Pyridine Aldehyde Substitution Risks Synthesis Failure


Substituting 6-ethynyl-3-methoxypyridine-2-carbaldehyde with a generic pyridine aldehyde (e.g., 6-methoxypyridine-2-carbaldehyde, 2-pyridinecarboxaldehyde) or a regioisomeric analog (e.g., 2-ethynylpyridine-4-carbaldehyde [1]) fundamentally alters the available synthetic pathways and the electronic properties of downstream products. The 6-ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling for C–C bond formation at a position distal to the aldehyde—a capability absent in non-ethynylated analogs [2]. The 3-methoxy group provides electron density and solubility modulation that differentiates this compound from 6-ethynylpyridine-2-carbaldehyde (CAS 183438-97-3), which lacks this substituent and therefore yields distinct electronic characteristics in conjugated products . The specific 2-aldehyde / 3-methoxy / 6-ethynyl pattern is not interchangeable with other positional isomers, as the relative orientation of these groups governs both reactivity kinetics and the conformational properties of derived heterocyclic scaffolds .

6-Ethynyl-3-methoxypyridine-2-carbaldehyde (CAS 1824166-26-8): Quantitative Evidence and Comparator Analysis for Procurement Decisions


6-Ethynyl-3-methoxypyridine-2-carbaldehyde vs. 6-Bromo-3-methoxypyridine-2-carbaldehyde: Divergent Synthetic Pathways and Functional Group Orthogonality

6-Ethynyl-3-methoxypyridine-2-carbaldehyde (target compound) and 6-bromo-3-methoxypyridine-2-carbaldehyde represent two distinct entry points for introducing C–C bond diversity at the 6-position of the pyridine ring. The target compound provides a terminal alkyne for direct CuAAC click chemistry with azides, enabling rapid triazole formation under mild, bioorthogonal conditions [1]. In contrast, the bromo analog (CAS 945954-95-0; MW 216 Da) requires transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install aryl, alkenyl, or amine substituents, adding synthetic steps and requiring palladium catalysts and phosphine ligands [2]. The choice between these two building blocks is not based on potency or activity but on the specific downstream chemistry required; the ethynyl analog offers a direct route to 1,2,3-triazole-containing heterocycles, while the bromo analog serves as a coupling partner for aryl/heteroaryl introduction.

Synthetic methodology Cross-coupling chemistry Click chemistry Building block selection

6-Ethynyl-3-methoxypyridine-2-carbaldehyde vs. 6-Ethynylpyridine-2-carbaldehyde: Methoxy Substitution Modulates Electronic Properties for Conjugated Material Design

The presence of a 3-methoxy substituent distinguishes the target compound (C9H7NO2; MW 161.16) from the simpler 6-ethynylpyridine-2-carbaldehyde (CAS 183438-97-3; C8H5NO; MW 131.13) . The methoxy group is an electron-donating substituent via resonance (+M effect), which alters the electron density distribution on the pyridine ring and influences the HOMO-LUMO gap in conjugated derivatives. In the context of ethynylpyridine-based π-conjugated materials—exemplified by bis(ethynylpyridine)-benzothiadiazole systems—the electronic nature of substituents on the pyridine ring directly modulates electron affinity and fluorescence quantum yield [1]. While no direct head-to-head photophysical comparison data for these exact two aldehydes are available in the open literature, the methoxy group provides a predictable electronic perturbation that researchers can leverage to tune optical and electrochemical properties in materials applications, a dimension absent from the unsubstituted analog.

Materials chemistry Conjugated polymers Fluorescent probes Electronic structure

6-Ethynyl-3-methoxypyridine-2-carbaldehyde vs. 2-Ethynylpyridine-4-carbaldehyde: Regioisomeric Aldehyde Positioning Governs Heterocyclic Cyclization Outcomes

The position of the aldehyde group relative to the pyridine nitrogen and ethynyl substituent critically determines the geometry and feasibility of intramolecular cyclization reactions. 6-Ethynyl-3-methoxypyridine-2-carbaldehyde places the aldehyde at the 2-position (ortho to nitrogen), creating a 1,4-relationship (four-bond distance) between the reactive ethynyl and aldehyde groups. In contrast, 2-ethynylpyridine-4-carbaldehyde (CAS 1211536-16-1) positions the aldehyde at the 4-position (para to nitrogen), establishing a 1,3-relationship with the ethynyl group [1]. This regioisomeric difference dictates whether certain cyclization pathways (e.g., alkyne-carbonyl cycloisomerization, intramolecular alkyne-aldehyde coupling) are geometrically accessible. The 2-aldehyde / 6-ethynyl arrangement is particularly suited for constructing fused pyridine-containing heterocycles such as pyrrolo-pyridines and naphthyridines via tandem imine formation / alkyne cyclization sequences, whereas the 4-aldehyde regioisomer would yield structurally distinct ring systems [2].

Heterocyclic synthesis Regioselectivity Cyclocondensation Scaffold design

6-Ethynyl-3-methoxypyridine-2-carbaldehyde: Analytical Purity Specification and Batch Documentation for Reproducible Research

Reproducible synthetic and biological research requires building blocks with verified purity and documented analytical characterization. 6-Ethynyl-3-methoxypyridine-2-carbaldehyde is supplied with a standard purity specification of 95% (HPLC), with batch-specific analytical documentation including NMR and HPLC chromatograms available upon request . This purity threshold is comparable to that of the closely related 6-bromo-3-methoxypyridine-2-carbaldehyde, which is offered at 95-97% purity across multiple vendors [1]. The availability of certified analytical data (Certificate of Analysis) enables researchers to account for impurity profiles in reaction optimization and to maintain experimental reproducibility across different batches and procurement events.

Quality control Analytical characterization Reproducibility Procurement specifications

6-Ethynyl-3-methoxypyridine-2-carbaldehyde (CAS 1824166-26-8): Evidence-Backed Application Scenarios for Research Procurement


Click Chemistry Assembly of Triazole-Containing Heterocyclic Libraries

Research programs requiring the rapid assembly of 1,2,3-triazole-containing pyridine derivatives should select 6-ethynyl-3-methoxypyridine-2-carbaldehyde over non-ethynylated pyridine aldehydes. The terminal alkyne at the 6-position enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse azide partners, generating triazole linkages that are metabolically stable and synthetically robust [1]. This orthogonal reactivity at the 6-position allows the aldehyde at the 2-position to be independently functionalized (e.g., imine formation, reduction, Grignard addition) without interference. The 3-methoxy group provides additional electronic tuning for downstream biological or photophysical applications, a dimension not accessible with 6-ethynylpyridine-2-carbaldehyde .

Synthesis of Extended π-Conjugated Materials via Sonogashira Coupling

For materials chemistry applications involving ethynylpyridine-based conjugated oligomers and polymers, this compound serves as a direct Sonogashira coupling partner with aryl/heteroaryl halides. The Sonogashira reaction between ethynylpyridines and dibromo-benzothiadiazole has been validated as an efficient route to highly fluorescent π-conjugated molecules [1]. The 3-methoxy substituent offers an electronic handle to modulate the HOMO-LUMO gap and fluorescence properties of the resulting materials, providing a tunable parameter not available with the unsubstituted 6-ethynylpyridine-2-carbaldehyde analog. Researchers developing fluorescent sensors, organic light-emitting diode (OLED) precursors, or nonlinear optical materials should prioritize this methoxy-substituted building block when electron-donating character is desired in the final conjugated system.

Construction of Fused Pyridine Heterocycles via Tandem Imine-Alkyne Cyclization

Medicinal chemistry programs targeting fused bicyclic pyridine scaffolds (e.g., pyrrolopyridines, naphthyridines, pyrido-pyrimidines) should utilize this compound over regioisomeric ethynylpyridine carbaldehydes. The 2-aldehyde / 6-ethynyl arrangement creates a 1,4-relationship that enables intramolecular cyclization pathways following initial imine formation at the aldehyde [1]. In contrast, the 2-ethynylpyridine-4-carbaldehyde regioisomer establishes a 1,3-relationship that directs cyclization toward structurally distinct ring systems. The 3-methoxy group additionally provides a synthetic handle for subsequent demethylation to a hydroxyl group, enabling further functional diversification. This specific substitution pattern is non-substitutable for research groups seeking to access a defined heterocyclic core for structure-activity relationship (SAR) studies.

Building Block Procurement for Reproducible Synthetic Methodology Development

Academic and industrial laboratories developing new synthetic methodologies (e.g., C–H functionalization, photoredox catalysis, multicomponent reactions) should procure this compound with verified analytical documentation to ensure experimental reproducibility across research groups and publication venues. The target compound is supplied with ≥95% purity and batch-specific NMR/HPLC characterization [1], meeting research-grade building block standards comparable to the widely used 6-bromo-3-methoxypyridine-2-carbaldehyde . The availability of a Certificate of Analysis supports compliance with journal data transparency requirements and facilitates troubleshooting when reaction outcomes deviate from expected results. Procurement of well-characterized building blocks is essential for methodology papers where minor impurities can confound mechanistic interpretations or catalyst poisoning studies.

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